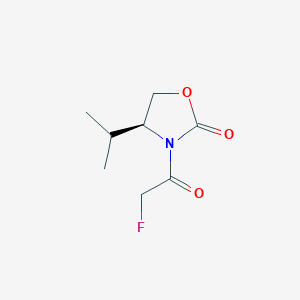

(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of cyclobutane derivatives, including compounds structurally related to (2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone, involves several steps, often starting from simpler cyclobutanone or cyclobutene precursors. Metal π-complexes with strained anellated arenes and reactions involving cyclobutanone with aldehydes under catalytic conditions are examples of methods used to construct complex cyclobutane-based structures (Lee-Ruff & Ramnauth, 1998), (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by their four-membered ring, which can exhibit significant strain and influence the compound's reactivity and physical properties. X-ray diffraction studies and spectroscopic methods, including NMR, are commonly used to elucidate the molecular structure and confirm the configuration of such molecules (Balbach, Alt, & Ziegler, 1982).

Chemical Reactions and Properties

Cyclobutane derivatives participate in a variety of chemical reactions, including ring-opening, functionalization, and cycloaddition reactions. Their strained ring structure makes them reactive towards nucleophiles and electrophiles, allowing for diverse transformations. The reactivity can be further modified by substituents on the cyclobutane ring, as demonstrated in studies involving halogenation, hydrogenation, and rearrangement reactions (Honjo et al., 1989).

科学的研究の応用

Synthesis and Structural Studies

A key application of (2S,3S)-2,3-bis(benzoyloxymethyl)cyclobutanone in scientific research is in the synthesis of complex organic compounds and the study of their structures. For example, the photochemical ring expansion of a chiral cyclobutanone precursor, including (2S)-trans-2,3-bis[(benzoyloxy)methyl]cyclobutanone, has been utilized in the preparation of 2',3'-dideoxy-3'-C-hydroxymethyl purine nucleosides. This process yields both alpha- and beta-anomers, highlighting the compound's role in synthesizing nucleoside analogs with potential inhibitory effects on viral reproduction, akin to the activity observed in ddI and AZT for HIV (Lee-Ruff et al., 2010).

Photophysical and Photochemical Properties

Research into bis(arylidene)cycloalkanone compounds, including those based on cyclobutanone structures similar to (2S,3S)-2,3-bis(benzoyloxymethyl)cyclobutanone, has provided insights into the effect of alicyclic ring size on photophysical and photochemical properties. These studies are crucial for understanding the conjugation effects, fluorescence behavior, and potential applications in photopolymerization and photodynamic therapy (Zou et al., 2012).

Applications in Pharmaceuticals and Polymeric Materials

The crystal engineering construction of caffeic acid derivatives using cyclobutanone frameworks demonstrates another significant application. This approach, which involves visible light and solvent-free cycloaddition, showcases the potential of cyclobutanone derivatives in pharmaceuticals and degradable polymeric materials. The synthesis of stereospecific compounds with antioxidant activities and the potential for photodegradable materials underscores the versatility and importance of cyclobutanone derivatives in sustainable chemistry and materials science (Wang et al., 2020).

将来の方向性

特性

CAS番号 |

132294-16-7 |

|---|---|

製品名 |

(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone |

分子式 |

C₂₀H₁₈O₅ |

分子量 |

338.35 |

同義語 |

(2S-trans)-2,3-Bis[(benzoyloxy)methyl]cyclobutanone; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

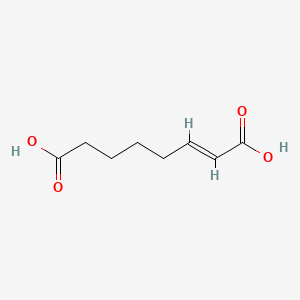

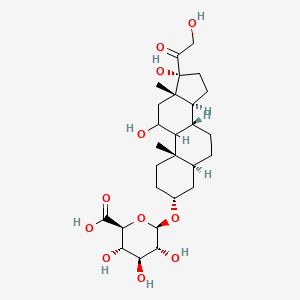

![(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide](/img/structure/B1146796.png)

![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid](/img/structure/B1146807.png)

![Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B1146812.png)